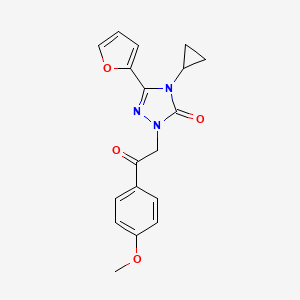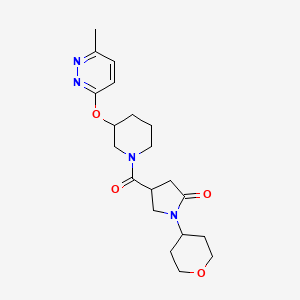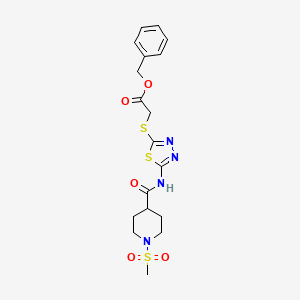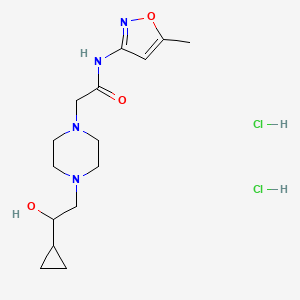![molecular formula C14H9BrClF3N2O B2605340 N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 439107-74-1](/img/structure/B2605340.png)
N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide” is a chemical compound with the molecular formula C14H8BrClF3NO . It is also known as Benzamide, N-(3-bromophenyl)-3-chloro-5-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular weight of this compound is 378.57 . The exact structure can be found in the referenced database .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 338.8±42.0 °C and a predicted density of 1.646±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa value is 11.96±0.70 .Scientific Research Applications
Potential Pesticide Applications
N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide and its derivatives have been explored for their potential as pesticides. For example, a study characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, using X-ray powder diffraction. These compounds exhibit potential as organic pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Applications in Organic Synthesis
The compound and its related analogs are used in organic synthesis. For instance, the Suzuki‐Miyaura Cross‐Coupling reaction utilizes N-(2-Bromophenyl)acetamide to prepare vinylacetanilide, demonstrating its role as a precursor in synthesizing complex organic molecules (Cottineau, Kessler, & O’Shea, 2006).
Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a related compound, serves as an electrophilic fluorinating agent. It effectively fluorinates various substrates under mild conditions, indicating its utility in introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis of Triazolo[1,5-c]pyrimidines
Derivatives of the compound have been utilized in synthesizing triazolo[1,5-c]pyrimidines, which are active as mediator release inhibitors and show potential as antiasthma agents (Medwid et al., 1990).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O/c15-9-2-1-3-10(5-9)21-13(22)6-12-11(16)4-8(7-20-12)14(17,18)19/h1-5,7H,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZVLSIEORJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)

![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)



![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)


